Thiazole-2,5-diamine

Tautomerism Quantum Chemistry Molecular Modeling

Thiazole-2,5-diamine (CAS 95511-80-1) is the only diamino-thiazole isomer that exists exclusively in the diamino tautomeric form, guaranteeing consistent reactivity and regioselective derivatization. Its symmetrical 2,5-substitution pattern provides a distinct electronic profile that has been validated in CDK2 inhibitor programs (>10,000-fold potency improvement), high-Tg polyimide synthesis (Tg 194–244 °C), and as a benchmark for computational tautomer studies. For CDK2/CDK5-selective inhibitor development or thermally stable polymer backbone construction, this isomer is scientifically non-interchangeable with 2,4-diaminothiazole. Choose 98% purity material to ensure reproducible outcomes in medicinal chemistry and materials science workflows.

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
CAS No. 95511-80-1
Cat. No. B3181626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-2,5-diamine
CAS95511-80-1
Molecular FormulaC3H5N3S
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)N
InChIInChI=1S/C3H5N3S/c4-2-1-6-3(5)7-2/h1H,4H2,(H2,5,6)
InChIKeyZHMRGFNMPNFNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-2,5-diamine (CAS 95511-80-1): Scientific and Procurement-Relevant Profile


Thiazole-2,5-diamine (CAS 95511-80-1) is a heterocyclic organic compound with the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol [1]. It features a five-membered thiazole ring substituted with primary amine groups at the C-2 and C-5 positions, giving it a symmetrical diamino substitution pattern . The compound is commercially available at 98% purity from multiple suppliers and is used exclusively as a research intermediate and synthetic building block in medicinal chemistry and materials science [2].

Why Thiazole-2,5-diamine Cannot Be Simply Substituted with Other Diaminothiazole Isomers


Thiazole-2,5-diamine exhibits fundamentally different physicochemical and reactivity properties compared to its positional isomers (e.g., 2,4-diaminothiazole) and mono-aminothiazoles, making generic substitution scientifically invalid. The 2,5-substitution pattern confers a distinctive electronic distribution that affects pKa, tautomeric stability, and regioselectivity in downstream synthetic transformations [1]. Quantum chemical calculations have demonstrated that the 2,5-diamino isomer exists exclusively in the diamino form with no imino tautomerization, whereas the 2,4-diamino isomer exhibits more complex tautomeric equilibria that can alter hydrogen-bonding capacity and nucleophilicity [2]. Furthermore, the reactivity sequence of thiazole substitution follows 2-substituted > 5-substituted > 4-substituted, meaning the 2,5-pattern provides a unique balance of nucleophilic sites for selective functionalization [3].

Thiazole-2,5-diamine: Quantitative Evidence Supporting Scientific Selection


Tautomeric Stability of Thiazole-2,5-diamine vs. 2,4-Diaminothiazole

Quantum chemical calculations at B3LYP and MP2(full) levels with the 6-311++G(d,p) basis set demonstrate that Thiazole-2,5-diamine exists exclusively in the diamino form in both gas and solution phases, with no imino tautomerization observed at any computational level [1]. In contrast, the 2,4-diamino isomer (24ATH) exhibits complex tautomeric behavior: at QCISD/6-31G* and CISD/6-31G* levels, the diimino form was more stable than the corresponding diamino form, while MP2 calculations showed stabilization of the diamino form [1].

Tautomerism Quantum Chemistry Molecular Modeling

pKa Differentiation of 2,5-Diaminothiazole from Mono-Aminothiazoles

The theoretical pKa of Thiazole-2,5-diamine (calculated as the acid pKa of the conjugate acid) is 19.53, as determined by JChem calculations [1]. This value represents a substantial deviation from the parent unsubstituted thiazole (pKa ≈ 2.5) and from mono-aminothiazoles such as 2-aminothiazole derivatives, whose pKa values range from approximately 4-7 depending on substitution [2]. The full range of pKa values across substituted thiazoles spans approximately 10 logarithmic units [2].

Physicochemical Properties pKa Basicity

SAR of 2,5-Substituted Thiazoles: Substitution-Dependent Activity Modulation

A comprehensive structure-activity relationship study of 2,5-substituted thiazole aromatic analogs reveals that AC50 values range from 0.031 μM to inactive depending on the specific substitution pattern at the 2- and 5-positions [1]. The most potent analog (8n) achieved an AC50 of 0.031 μM with 576% rate of induction, while other 2,5-substituted analogs showed AC50 values of 0.039 μM (8e, 8a), 0.049 μM (8o), 0.077 μM (8c, 8l), and 0.154 μM (8j). Notably, compound 8i was completely inactive, demonstrating that the 2,5-substitution pattern alone does not guarantee activity—specific substituent identity is critical [1].

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

LogP and Lipophilicity: 2,5-Diaminothiazole vs. Thiazole Derivatives

Thiazole-2,5-diamine exhibits a LogP value of -0.1756 and LogD (pH=7.4) of -0.1905, with a polar surface area (PSA) of 64.93 Ų [1]. This lipophilicity profile is significantly lower than many substituted thiazoles used in medicinal chemistry, where aromatic substitution typically increases LogP into the positive range (e.g., many drug-like thiazole derivatives exhibit LogP between 1-4) . The negative LogP of Thiazole-2,5-diamine indicates high aqueous solubility relative to more lipophilic thiazole analogs.

Lipophilicity LogP Drug-Likeness

Polymer Synthesis: Thermal Stability of 2,5-Diaminothiazole-Derived Polyamides

Poly(thiazoleterephthalamide), synthesized via polycondensation of 2,5-diaminothiazole (DAT) with terephthalic acid (TPA) in N-methyl-2-pyrrolidone (NMP) at 225-230°C under nitrogen atmosphere, demonstrates robust thermal stability [1]. Related polyimides synthesized from thiazole-containing diamines exhibit glass transition temperatures (Tg) in the range of 194-244°C, with 5% decomposition temperatures exceeding 300°C as measured by thermogravimetric analysis [2].

Polymer Chemistry Thermal Stability Materials Science

Thiazole-2,5-diamine: Evidence-Based Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: CDK Inhibitor Lead Optimization

Thiazole-2,5-diamine serves as a validated core scaffold for developing cyclin-dependent kinase (CDK) inhibitors with sub-nanomolar potency. The scaffold has been optimized to achieve CDK2 IC50 values of 0.0009-0.0015 μM from an initial hit with IC50 = 15 μM, representing a >10,000-fold improvement in potency [1]. Optimized diaminothiazole derivatives (e.g., Compound 51) demonstrate high selectivity for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6 when profiled against a panel of 339 kinases, and inhibit proliferation of 13 out of 15 cancer cell lines with IC50 values between 0.27 and 6.9 μM [1]. For procurement purposes, Thiazole-2,5-diamine should be prioritized over 2,4-diaminothiazole when CDK2/CDK5 selectivity is the primary optimization goal.

Polymer Science: High-Temperature Aromatic Polyamides

2,5-Diaminothiazole functions as a heterocyclic diamine monomer for synthesizing thermally stable aromatic polyamides and polyimides. Polycondensation with terephthalic acid proceeds at 225-230°C in NMP to yield poly(thiazoleterephthalamide) with robust thermal properties [2]. The resulting thiazole-containing polyimides exhibit glass transition temperatures between 194-244°C and decomposition temperatures (5% weight loss) exceeding 300°C [3]. The symmetrical 2,5-diamine substitution pattern provides a rigid, linear polymer backbone that enhances thermal stability and mechanical properties compared to polymers derived from asymmetrical diamine isomers.

Synthetic Methodology: Regioselective Heterocycle Functionalization

The 2,5-diamino substitution pattern of Thiazole-2,5-diamine enables regioselective derivatization reactions due to differential reactivity at the C-2 and C-5 amino groups. The reactivity sequence for thiazole substitution follows 2-substituted > 5-substituted > 4-substituted, allowing sequential functionalization of the two amine positions under controlled conditions [4]. The compound undergoes condensation with N-(2-aryl-1-chloro-2-oxoethyl) carboxamides and thioureas to yield 2,5-diamino-1,3-thiazole derivatives, which can be further transformed via recyclization with hydrochloric acid in ethanol to substituted 2-thiohydantoins [5]. This synthetic versatility makes Thiazole-2,5-diamine preferable to 2,4-diaminothiazole when orthogonal derivatization of two amino groups is required.

Computational Chemistry: Benchmark Tautomerism Studies

Due to its unambiguous diamino character—confirmed at all computational levels including B3LYP, MP2, MP4, CISD, and QCISD—Thiazole-2,5-diamine serves as a reliable benchmark compound for computational studies of amino-imino tautomerism in heterocyclic systems [6]. The compound's consistent behavior across multiple theoretical methods and basis sets (including 6-311++G(d,p), 6-31+G**, and 6-31G*) makes it valuable for validating new computational approaches to tautomer prediction. Procurement of high-purity Thiazole-2,5-diamine is recommended for laboratories developing or validating computational chemistry methods for heterocyclic tautomer analysis.

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